molecular formula C17H14ClN3O3S B2569706 3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide CAS No. 1795300-35-4

3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide

Cat. No.: B2569706
CAS No.: 1795300-35-4
M. Wt: 375.83
InChI Key: PGTMKQHLOKNGNL-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methyl group, a pyranothiazole ring, and an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyranothiazole intermediate, which is synthesized through a cyclization reaction involving a thiazole derivative and a suitable aldehyde. This intermediate is then reacted with a chlorophenyl-substituted oxazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

    Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.

    Industrial Applications: Use as a precursor for the synthesis of other complex organic molecules or as a catalyst in specific chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral).

    Oxazole Derivatives: Compounds containing the oxazole ring, such as oxaprozin (anti-inflammatory) and cloxacillin (antibiotic).

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-9-14(15(21-24-9)10-4-2-3-5-11(10)18)16(22)20-17-19-12-6-7-23-8-13(12)25-17/h2-5H,6-8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTMKQHLOKNGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)COCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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